2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate)

Regioselective acylation Nucleoside protection Impurity control

2',3'-O-(1-Methylethylidene)cytidine 5'-(2-methylpropanoate) (CAS 1686124-74-2, C₁₆H₂₃N₃O₆, MW 353.37) is a doubly protected cytidine derivative in which the 2'- and 3'-hydroxyl groups are masked as an isopropylidene acetal and the 5'-primary alcohol is esterified with isobutyric acid. This compound is the pivotal intermediate in the non-enzymatic, cytidine-based manufacturing route to the oral antiviral agent molnupiravir (MK-4482/EIDD-2801).

Molecular Formula C16H23N3O6
Molecular Weight 353.37 g/mol
Cat. No. B11827258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate)
Molecular FormulaC16H23N3O6
Molecular Weight353.37 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)N)OC(O2)(C)C
InChIInChI=1S/C16H23N3O6/c1-8(2)14(20)22-7-9-11-12(25-16(3,4)24-11)13(23-9)19-6-5-10(17)18-15(19)21/h5-6,8-9,11-13H,7H2,1-4H3,(H2,17,18,21)/t9-,11-,12-,13-/m1/s1
InChIKeyJRJPFXJUVAQYRQ-OJAKKHQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate) – A Critical Acetonide-Protected Intermediate for Molnupiravir and Nucleoside Prodrug Synthesis


2',3'-O-(1-Methylethylidene)cytidine 5'-(2-methylpropanoate) (CAS 1686124-74-2, C₁₆H₂₃N₃O₆, MW 353.37) is a doubly protected cytidine derivative in which the 2'- and 3'-hydroxyl groups are masked as an isopropylidene acetal and the 5'-primary alcohol is esterified with isobutyric acid. This compound is the pivotal intermediate in the non-enzymatic, cytidine-based manufacturing route to the oral antiviral agent molnupiravir (MK-4482/EIDD-2801) [1][2]. Its dual protection strategy enables chemoselective manipulation at the 5'-position while preserving the vicinal diol in a masked form that can be selectively unveiled under mild, orthogonal conditions [1].

Why Unprotected Cytidine 5′-Isobutyrate or Alternative Protected Intermediates Cannot Replace 2′,3′-O-(1-Methylethylidene)cytidine 5′-(2-Methylpropanoate) in Scaled Nucleoside Manufacturing


Simply interchanging this compound with unprotected cytidine 5′-isobutyrate (CAS 886538-46-1) or with other acetonide-protected nucleoside esters leads to fundamentally different impurity profiles, purification burdens, and process economics. Without the isopropylidene mask, direct acylation of cytidine's primary alcohol is accompanied by competing 2′-, 3′-, and N⁴-acylation that generates di- and tri-ester impurities requiring chromatographic separation [1]. Likewise, substituting the cytidine scaffold with uridine-based acetonide intermediates approximately doubles the cost of goods while reducing overall yield from ~41–44% to ~17% [2][3]. The specific combination of the 2′,3′-O-isopropylidene and 5′-O-isobutyryl groups in this molecule is what permits chromatography-free purification through selective salt formation—a decisive advantage for industrial-scale procurement [1].

Quantitative Differentiation of 2′,3′-O-(1-Methylethylidene)cytidine 5′-(2-Methylpropanoate) Against Its Closest Analogs and Alternative Intermediates


Regioselective 5′-O-Acylation: Isopropylidene Protection Suppresses Over-Acylation Impurities to <3% vs. 17–30% with Unprotected Cytidine

The 2′,3′-O-isopropylidene group blocks the secondary hydroxyls, enforcing exclusive acylation at the 5′-primary alcohol. Under optimized conditions (isobutyric anhydride 1.1 equiv, DBU 2.1 equiv, DMAP 20 mol%, CH₃CN 10 V, 0 °C, 3 h), the desired monoacylated product (compound 8) is obtained with 94.7% LCAP at 260 nm, while the diacylated side-product 11 is held to 2.1% and the N-acylated impurity 12 to 0.6% [1]. When unprotected cytidine is subjected to enzymatic acylation using Novozyme 435 lipase and isobutyryl acetone oxime ester, significant amounts of di- and tri-ester impurities are formed, and partial deamination is observed; both stages require column chromatography [2]. With triethylamine as base on the acetonide substrate, the product LCAP falls to 59% and diacylated impurity rises to 17%, underscoring that both the protecting group and base selection are critical [1].

Regioselective acylation Nucleoside protection Impurity control

Chromatography-Free Purification via Tosylate Salt Formation: Simultaneous Deprotection and N-Acyl Impurity Removal

During the esterification of 2′,3′-O-isopropylidene cytidine sulfate with isobutyric anhydride, approximately 8% of an N-isobutyryl amide impurity (Impurity-1) is formed via cross-reaction at the cytosine N⁴-amino group [1]. Treatment of the crude reaction mixture with para-toluenesulfonic acid monohydrate (PTSA) accomplishes three objectives simultaneously: (i) selective acetonide deprotection using only the water of crystallization, without hydrolyzing the 5′-isobutyrate ester; (ii) formation of a crystalline 5′-isobutyrylcytidine tosylate salt that is free of the amide impurity; and (iii) elimination of column chromatography entirely [1]. In contrast, when anhydrous (azeotroped) PTSA was used, salt formation occurred but the acetonide was not hydrolyzed, confirming that the stoichiometric water of crystallization is the selective hydrolytic agent [1]. The formic acid deprotection method used in earlier schemes releases carbon monoxide and causes partial ester hydrolysis (~20% N-hydroxycytidine byproduct) [1][2].

Crystallization purification Tosylate salt Process scale-up

Overall Process Yield: Cytidine Acetonide Route Delivers 41–44% vs. 17% for the Original Uridine-Based Route

The four-step synthesis of molnupiravir proceeding through this acetonide-protected ester intermediate achieves an overall isolated yield of 41–44% from cytidine [1][2]. Step 1 (acetonide protection) proceeds in 94% yield with 95 wt% purity by qNMR; Step 2 (esterification to the target compound 8) gives 78% isolated yield under the optimized non-chromatographic protocol; Step 3 (hydroxyamination) proceeds in 96% yield; and Step 4 (deprotection) completes the sequence [2]. In contrast, the originally patented uridine-based route required five steps and delivered molnupiravir in only ~17% overall yield, with two steps having only assumed yields [2][3]. The yield advantage is approximately 2.4- to 2.6-fold.

Process yield Molnupiravir synthesis Route comparison

Manufacturing Cost: Cytidine Chemical Route Reduces API Cost by ~40% Versus the Improved Uridine Route

A comprehensive cost-of-goods (COGs) analysis across five synthetic routes to molnupiravir demonstrates that the cytidine chemical route—which uses this acetonide-protected ester as its key intermediate—achieves a total API manufacturing cost of $281/kg [1]. This compares to $467/kg for the improved uridine route and $1,274/kg for Biocatalytic Route A from cytidine. The raw material cost alone for the cytidine chemical route is $254/kg versus $461/kg for the improved uridine route, reflecting the lower cost and greater availability of cytidine compared to uridine [1][2]. The cost per treatment regimen is $3.60 for the cytidine chemical route versus $5.00 for the uridine route [1].

Cost of goods API manufacturing Process economics

Orthogonal Deprotection Selectivity: Acetonide Hydrolysis Without 5′-Ester Cleavage Enabled by Water of Crystallization

A critical differentiator of this intermediate is that the isopropylidene acetal can be selectively hydrolyzed without affecting the 5′-isobutyrate ester. Treatment with PTSA monohydrate exploits the single water molecule of crystallization to cleave only the acetonide group [1]. Control experiments with anhydrous (azeotroped) PTSA confirmed that salt formation occurs but the acetonide remains intact, proving that the water of crystallization—not the acid itself—is the selective hydrolytic agent [1]. This contrasts sharply with the formic acid deprotection method used in earlier schemes, which releases carbon monoxide gas (a process safety hazard requiring frequent vessel venting) and causes significant 5′-ester hydrolysis, generating approximately 20% of N-hydroxycytidine as a byproduct [1][2]. The orthogonal selectivity eliminates the need for re-esterification or additional purification steps.

Orthogonal deprotection Selective hydrolysis Process safety

Scalability: Fully Chemical Route Avoids Enzyme Cost and Enables Multigram-to-Ton Production

The acetonide-protected intermediate enables a fully chemical (non-enzymatic) synthetic route that avoids the inherent scalability limitations of the Novozyme 435 lipase-catalyzed approach. The enzymatic route, while elegant in its two-step simplicity, uses an immobilized enzyme that is expensive and generates di- and tri-ester impurities requiring column chromatography [1][2]. The cost impact is quantified: Biocatalytic Route A from cytidine costs $1,274/kg API versus $281/kg for the cytidine chemical route—a 4.5-fold difference [3]. The chemical route uses inexpensive commodity reagents (acetone, 2,2-dimethoxypropane, isobutyric anhydride, DBU) and environmentally preferred solvents (water, isopropanol, acetonitrile, acetone) [2]. All intermediates, including the target compound 8, can be isolated via crystallization or extraction rather than chromatography, and the process has been demonstrated on multigram scale with an average final product purity of 98 wt% by qNMR and 99 area% by HPLC [2].

Scalability Non-enzymatic process Industrial manufacturing

Procurement-Relevant Application Scenarios for 2′,3′-O-(1-Methylethylidene)cytidine 5′-(2-Methylpropanoate)


Molnupiravir API Manufacturing and Generic Drug Production

This compound is the essential penultimate intermediate in the cytidine-based non-enzymatic manufacturing route to molnupiravir. The process has been validated on multigram scale with an overall yield of 41–44% and final API purity of 98 wt% (qNMR) / 99 area% (HPLC) [1]. With an API cost of $281/kg—40% lower than the uridine route ($467/kg) and 78% lower than Biocatalytic Route A ($1,274/kg)—this intermediate is the most cost-effective entry point for generic manufacturers and CDMOs scaling up molnupiravir production [2]. Procurement of this specific intermediate, rather than the unprotected cytidine 5′-isobutyrate or the uridine analog, directly enables the chromatography-free tosylate salt purification that is the key cost and scalability differentiator [3].

Analytical Reference Standard and Impurity Profiling for ANDA Submissions

Designated as Molnupiravir Impurity 2 in pharmacopoeial and regulatory contexts, this compound serves as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions and commercial molnupiravir production [1]. The compound is commercially available at HPLC purity ≥98% from multiple ISO-certified suppliers, with full characterization data (NMR, HPLC, MS) suitable for regulatory dossier inclusion [2]. Its availability as a characterized impurity standard is critical for establishing system suitability, specificity, and quantification limits in HPLC methods used for batch release testing.

Nucleoside Prodrug Design and 5′-Ester SAR Studies

The dual-protection strategy embodied in this compound—2′,3′-O-isopropylidene masking combined with 5′-esterification—provides a versatile scaffold for synthesizing libraries of cytidine 5′-ester prodrugs. The isopropylidene group's demonstrated orthogonal lability (selective hydrolysis with PTSA monohydrate without 5′-ester cleavage [1]) enables sequential deprotection strategies that are valuable for structure-activity relationship (SAR) exploration of ester prodrugs. The selective 5′-O-acylation methodology validated on this scaffold (94.7% LCAP selectivity under optimized conditions [2]) can be extended to other acylating agents, making this compound a key starting material for medicinal chemistry programs targeting improved oral bioavailability of nucleoside analogs.

Enzymatic RNA Synthesis Using 2′,3′-Protected Nucleotide Building Blocks

Recent research has demonstrated that pyrimidine nucleotides protected with 2′,3′-O-isopropylidene acetals are well-tolerated by template-independent RNA polymerases such as polyU polymerase (PUP), enabling highly efficient coupling reactions within minutes [1]. The 5′-isobutyrate ester on this compound provides a handle for further derivatization (e.g., conversion to the corresponding 5′-triphosphate) while maintaining the 2′,3′-protection required for controlled, stepwise enzymatic RNA oligonucleotide construction. This application positions the compound as a precursor for modified nucleotide building blocks in the emerging field of biocatalytic de novo RNA synthesis, an alternative to solid-phase chemical synthesis.

Quote Request

Request a Quote for 2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.